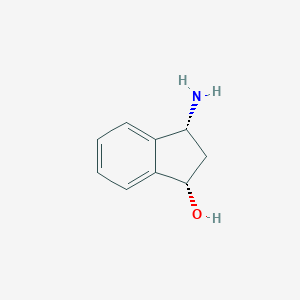

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

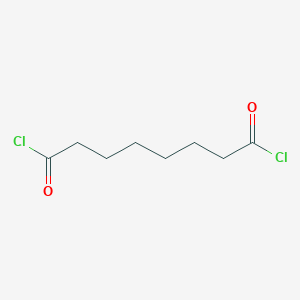

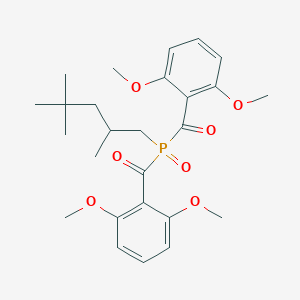

“(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is a chemical compound with the molecular formula C9H11NO1. It is available for purchase from various chemical suppliers234.

Molecular Structure Analysis

The molecular weight of “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is 149.19 g/mol1. For a more detailed molecular structure analysis, you may need to refer to the compound’s specific spectral data or crystallographic data, which is not available in the current search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical rotation, and more. Unfortunately, this specific information for “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is not available in the current search results.Aplicaciones Científicas De Investigación

DNA Binding Activity of Chiral Schiff Bases

The research by Bora et al. (2021) delves into the DNA binding activity of chiral Schiff Bases related to (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol. They synthesized three new chiral Schiff Bases and investigated their interaction with calf-thymus DNA (CT-DNA). The study revealed that remote substituents not only affect the structure of these Schiff Bases but also their biological activity, showcasing the importance of structural variations on bioactivity Bora, Maiti, Singh, & Barman, 2021.

Chiral Solvating Agents for Enantiodifferentiation

Recchimurzo et al. (2020) compared derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. They found that a thiourea derivative constitutes an effective CSA for this purpose, offering a pathway for the enantiodifferentiation of amino acid derivatives Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020.

Synthesis and Absolute Configuration of Sphingosine Relatives

Mori and Matsuda (1992) synthesized sphingosine relatives, including (1S,3R)-3-amino-2,3-dihydro-1H-inden-2-ol, from alanine. They determined the absolute configurations of these synthetic products, emphasizing the significance of chirality in the synthesis and biological activity of these compounds Mori & Matsuda, 1992.

Propiedades

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)